molecular formula C7H6BrClFN B12437551 (3-Bromo-2-chloro-5-fluorophenyl)methanamine

(3-Bromo-2-chloro-5-fluorophenyl)methanamine

Cat. No.: B12437551
M. Wt: 238.48 g/mol
InChI Key: XXBOEIYTEUDMKQ-UHFFFAOYSA-N
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Description

(3-Bromo-2-chloro-5-fluorophenyl)methanamine is an organic compound with the molecular formula C7H6BrClFN It is a substituted phenylmethanamine, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-chloro-5-fluorophenyl)methanamine typically involves multi-step organic reactions. One common method includes the halogenation of a phenylmethanamine precursor. The reaction conditions often require the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-chloro-5-fluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(3-Bromo-2-chloro-5-fluorophenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromo-2-chloro-5-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-fluorophenyl)methanamine
  • (3-Bromo-2-fluorophenyl)methanamine hydrochloride
  • (5-Bromo-3-chloro-2-fluorophenyl)methanamine

Uniqueness

(3-Bromo-2-chloro-5-fluorophenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise control over molecular interactions is required .

Properties

Molecular Formula

C7H6BrClFN

Molecular Weight

238.48 g/mol

IUPAC Name

(3-bromo-2-chloro-5-fluorophenyl)methanamine

InChI

InChI=1S/C7H6BrClFN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H,3,11H2

InChI Key

XXBOEIYTEUDMKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)Cl)Br)F

Origin of Product

United States

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